molecular formula C13H10Cl2N2O B2614986 4-chloro-N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide CAS No. 866038-85-9

4-chloro-N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide

Cat. No.: B2614986
CAS No.: 866038-85-9
M. Wt: 281.14
InChI Key: UIARFHIUIZVHPH-UHFFFAOYSA-N
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Description

4-chloro-N-(4-chlorophenyl)-N’-hydroxybenzenecarboximidamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a chlorinated phenyl group and a hydroxybenzenecarboximidamide moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-chlorophenyl)-N’-hydroxybenzenecarboximidamide typically involves the reaction of 4-chlorobenzoic acid with appropriate reagents to introduce the hydroxybenzenecarboximidamide group. One common method includes esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-chlorophenyl)-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives, which can be further utilized in different chemical processes and applications.

Scientific Research Applications

4-chloro-N-(4-chlorophenyl)-N’-hydroxybenzenecarboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-chlorophenyl)-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(4-chlorophenyl)-N’-hydroxybenzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4-chloro-N'-(4-chlorophenyl)-N-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O/c14-10-3-1-9(2-4-10)13(17-18)16-12-7-5-11(15)6-8-12/h1-8,18H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIARFHIUIZVHPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NC2=CC=C(C=C2)Cl)NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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